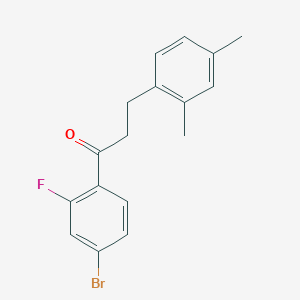

4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone

描述

4’-Bromo-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a propiophenone backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

化学反应分析

Types of Reactions

4’-Bromo-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted aromatic compounds

科学研究应用

Scientific Research Applications

1. Chemistry

- Building Block : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis .

- Synthetic Routes : Common synthetic methods include Friedel-Crafts acylation reactions, which involve the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

2. Biology

- Enzyme-Substrate Interactions : It is utilized in studies examining enzyme-substrate interactions, helping to elucidate the mechanisms of enzyme activity and specificity.

- Biochemical Assays : The compound acts as a probe in various biochemical assays to study biological processes and interactions with biomolecules.

3. Medicine

- Pharmacological Properties : Research is ongoing into its potential pharmacological effects, including anti-inflammatory and anticancer activities. It may act as an inhibitor or activator of specific enzymes or receptors, influencing cellular processes .

- Drug Development : The compound is investigated as a precursor in drug development, contributing to the synthesis of novel therapeutic agents .

4. Industry

- Specialty Chemicals Production : It is used in the production of specialty chemicals with specific properties tailored for industrial applications. The presence of bromine and fluorine enhances its reactivity, making it suitable for various synthetic applications .

Case Study 1: Enzyme Inhibition

In a study investigating enzyme inhibition, this compound was shown to effectively inhibit a specific cytochrome P450 enzyme involved in drug metabolism. This finding highlights its potential utility in pharmacokinetic studies and drug development processes.

Case Study 2: Anticancer Activity

Research has demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines. The study explored its mechanism of action, revealing that it induces apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for anticancer drug development.

作用机制

The mechanism of action of 4’-Bromo-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 4’-Bromo-3-(2,4-dimethylphenyl)propiophenone

- 4’-Fluoro-3-(2,4-dimethylphenyl)propiophenone

- 4’-Chloro-3-(2,4-dimethylphenyl)propiophenone

Uniqueness

4’-Bromo-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules

生物活性

4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone (CAS No. 898794-36-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by various research findings and case studies.

- Molecular Formula : C17H16BrF

- Molecular Weight : 333.21 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on structurally related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| Celecoxib | 14.7 | 0.05 | |

| Compound A | 12.47 | 0.04 | |

| Compound B | 18.59 | 0.54 |

These findings suggest that derivatives of the compound may also possess similar inhibitory effects on COX enzymes.

Antimicrobial Activity

The antimicrobial efficacy of compounds with similar structures has been documented. For example, the introduction of halogen substituents such as bromine or fluorine can enhance antimicrobial activity against various pathogens.

These results highlight the potential of halogenated derivatives in combating multidrug-resistant bacterial infections.

Anticancer Activity

In vitro studies have shown that compounds structurally related to this compound can exhibit anticancer properties against various cancer cell lines.

The data indicate that while some derivatives may significantly reduce cell viability in certain cancer types, they may not be effective against all cancer cell lines.

Case Studies

- Anti-inflammatory Mechanism : A study investigated the mechanism of action of related compounds in inhibiting pro-inflammatory mediators such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). The results showed a reduction in these mediators, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .

- Antimicrobial Efficacy : Another study focused on the antibacterial activity of halogenated phenyl derivatives against Gram-positive bacteria. The presence of bromine significantly enhanced the lipophilicity and reactivity of the compounds, leading to improved penetration and efficacy against resistant strains .

- Anticancer Potential : Research on thiazole derivatives indicated that modifications at specific positions on the phenyl ring could enhance anticancer activity against colon cancer cells (Caco-2). The introduction of electron-withdrawing groups like bromine was found to be crucial for increasing potency .

常见问题

Q. Basic: What are the established synthetic routes for 4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone?

Answer:

The synthesis typically involves sequential halogenation and functional group modification. A common approach includes:

Bromination : Bromination of a propiophenone precursor (e.g., 3-(2,4-dimethylphenyl)propiophenone) using HBr or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent .

Fluorination : Electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies to introduce fluorine at the 2'-position, often using fluorinating agents like Selectfluor or DAST .

Purification : Recrystallization from chloroform/methanol or column chromatography to isolate the final product .

Key Considerations : Reaction temperature, stoichiometry of brominating agents, and steric effects from the 2,4-dimethylphenyl group can influence regioselectivity and yield .

Q. Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and assess purity. Fluorine-19 (F) NMR is critical for verifying the 2'-fluoro group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS to determine molecular weight and fragmentation patterns .

- X-ray Crystallography : For resolving crystal structure and confirming stereochemistry, especially when steric hindrance from the 2,4-dimethylphenyl group is present .

Q. Advanced: How does the 2'-fluoro substituent influence reactivity compared to chloro or bromo analogs?

Answer:

The electron-withdrawing nature of fluorine enhances electrophilic substitution resistance at the para position but increases stability against nucleophilic attack. Comparative studies show:

- Reactivity : Fluorine’s high electronegativity reduces electron density in the aromatic ring, slowing bromination at adjacent positions compared to chloro analogs .

- Biological Activity : Fluorine improves metabolic stability in pharmacokinetic studies, making the compound more suitable for drug development than bulkier bromo derivatives .

Q. Advanced: What strategies optimize the bromination step to avoid di- or polybrominated byproducts?

Answer:

- Controlled Stoichiometry : Limiting bromine/NBS to 1 equivalent minimizes over-halogenation .

- Catalysts : FeCl or AlCl enhances regioselectivity by directing bromine to the para position relative to the propiophenone carbonyl .

- Temperature Modulation : Slow addition of reagents at 0–5°C reduces exothermic side reactions .

Validation : Monitor reaction progress via TLC or in situ IR spectroscopy to detect intermediates .

Q. Basic: What are the primary research applications of this compound?

Answer:

- Pharmaceutical Intermediate : Used in synthesizing analgesics or antihistamines due to its stable ketone backbone and halogenated aromatic system .

- Organic Synthesis : Acts as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl structures .

- Materials Science : Explored in ligand design for transition-metal catalysts, leveraging its steric and electronic properties .

Q. Advanced: How do steric effects from the 2,4-dimethylphenyl group impact catalytic applications?

Answer:

- Steric Hindrance : The dimethyl groups restrict rotation around the aryl-carbonyl bond, stabilizing transition states in asymmetric catalysis .

- Electronic Effects : Electron-donating methyl groups increase electron density at the meta position, altering substrate binding in metal complexes .

Case Study : In palladium-catalyzed reactions, this compound’s steric bulk improves enantioselectivity by limiting undesired side coordination .

Q. Basic: What solubility properties are critical for purification and handling?

Answer:

- High Solubility : In chloroform and methanol, enabling recrystallization .

- Low Polarity : Limited solubility in water necessitates anhydrous conditions during reactions .

Purification Tip : Use gradient solvent systems (e.g., hexane/ethyl acetate) for column chromatography to separate brominated byproducts .

Q. Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

- Exothermic Reactions : Scalable reactors with cooling jackets and slow reagent addition mitigate heat buildup .

- Byproduct Management : Continuous flow systems improve mixing and reduce polybrominated impurities .

- Yield Optimization : Design of experiments (DoE) models predict optimal reagent ratios and temperatures .

Validation : Pilot-scale trials with in-line analytics (e.g., HPLC) ensure consistency .

属性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQREEFHZSJUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644698 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-36-0 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。